N-(2,3-Dimethylquinoxalin-6-yl)benzamide
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Overview
Description
N-(2,3-Dimethylquinoxalin-6-yl)benzamide is a compound that belongs to the class of benzamides, which are derivatives of benzoic acid This compound features a quinoxaline ring, a nitrogen-containing heterocycle, which is known for its broad spectrum of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dimethylquinoxalin-6-yl)benzamide typically involves the condensation of 2,3-dimethylquinoxaline with benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated purification systems to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dimethylquinoxalin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with oxidized functional groups.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-(2,3-Dimethylquinoxalin-6-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-Dimethylquinoxalin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
- N-Benzimidazol-2yl benzamide
Uniqueness
N-(2,3-Dimethylquinoxalin-6-yl)benzamide stands out due to its unique quinoxaline ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
28485-67-8 |
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Molecular Formula |
C17H15N3O |
Molecular Weight |
277.32 g/mol |
IUPAC Name |
N-(2,3-dimethylquinoxalin-6-yl)benzamide |
InChI |
InChI=1S/C17H15N3O/c1-11-12(2)19-16-10-14(8-9-15(16)18-11)20-17(21)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,20,21) |
InChI Key |
QYHMSNBIGZGGBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)NC(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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